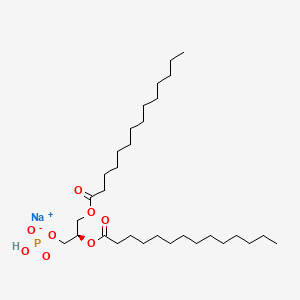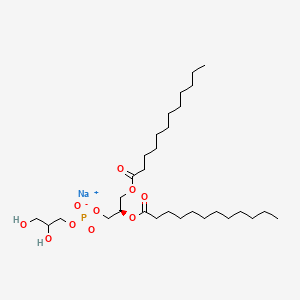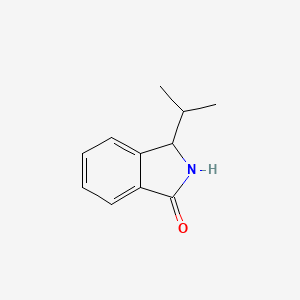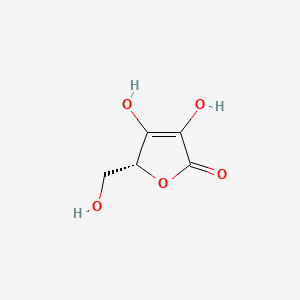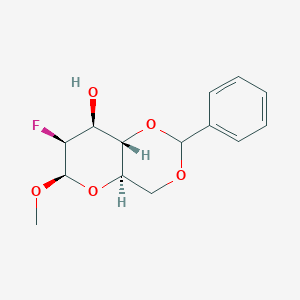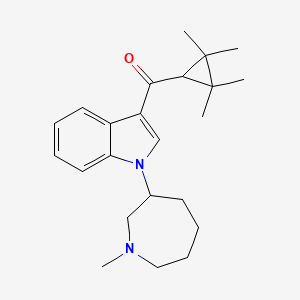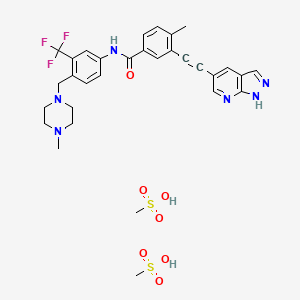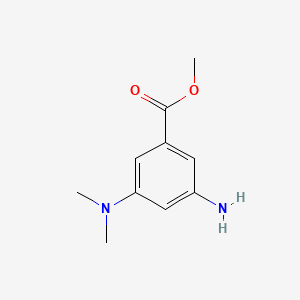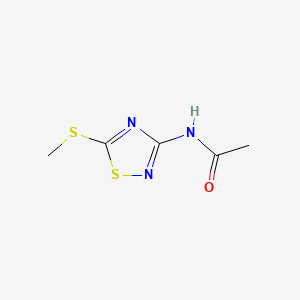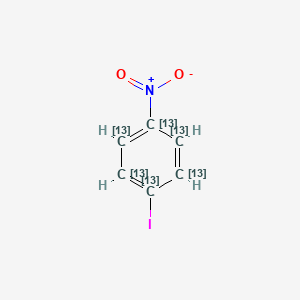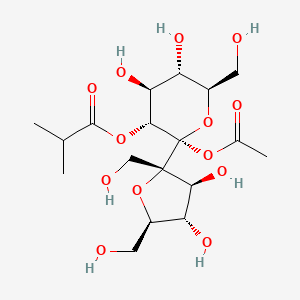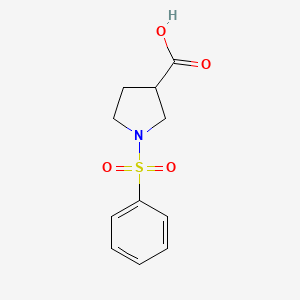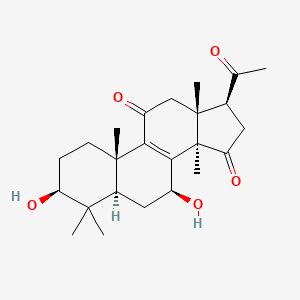
Lucidone A
Descripción general
Descripción
Lucidone A is an active constituent of fruits and leaves of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .
Synthesis Analysis
Lucidone A has been chemically synthesized by various research groups . For instance, Wu et al. (2013) utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Molecular Structure Analysis
The chemical formula of Lucidone A is C15H12O4 . Its 1H NMR (CDCl3) is δ 3.96 (s. 3H), 7.40 (m, 3H), 7.63 (m, 3H), and 7.71 (d, 1H, J = 18 Hz) .Chemical Reactions Analysis
Lucidone A has shown inhibitory effects against the increase of ALT and AST levels in HepG2 cells induced by H2O2 . It also significantly inhibited tyrosinase activity and led to decreased melanin content in cultured B16 melanoma cells .Physical And Chemical Properties Analysis
Lucidone A has a molecular weight of 402.524 Da . Its mono-isotopic mass is 402.240631 Da .Aplicaciones Científicas De Investigación
Skin Protection and Anti-Inflammatory Properties : Lucidone shows protective effects against oxidative stress and inflammation in skin cells. It enhances cell viability, reduces reactive oxygen species generation, lipid peroxidation, and DNA damage, and upregulates antioxidant genes like HO-1 and Nrf2. Its anti-inflammatory action is evident in the inhibition of inflammatory chemokines and the NF-κB signaling pathway (Kumar et al., 2013).
Anti-Inflammatory Effects in Mice : Lucidone demonstrates significant anti-inflammatory activity in mice, particularly against lipopolysaccharide (LPS)-induced inflammation. It reduces nitric oxide, prostaglandin E₂, and tumor necrosis factor production, and impedes NF-κB nuclear translocation and MAP kinase pathway activation (Kumar, Hsieh & Wang, 2010).
Dermato-protective Effects Against UVA-Induced Stress : Lucidone provides protection against UVA-induced oxidative stress and apoptosis in human keratinocytes. It inhibits UVA-induced cell death, ROS generation, and DNA damage, and augments antioxidant gene expression (Hseu et al., 2015).
Wound Healing Properties : Lucidone accelerates the wound healing process through activation of multiple signaling pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB. It promotes cell proliferation, migration, and angiogenesis, essential for wound repair (Yang et al., 2017).
Anti-Obesity and Metabolic Regulation : In studies on mice, lucidone has shown potential in attenuating obesity and related metabolic disorders. It suppresses adipogenesis in 3T3-L1 cells and mitigates high-fat diet-induced obesity, improving cholesterol, triglyceride, glucose, and insulin levels (Hsieh & Wang, 2013).
Antiviral Properties : Lucidone exhibits significant anti-dengue and hepatitis C virus activities. It induces heme oxygenase-1, leading to the inhibition of viral replication and enhancement of the antiviral interferon response (Chen et al., 2018).
Hepatoprotective Effects : Lucidone provides protection against alcohol-induced oxidative stress in hepatic cells. It upregulates HO-1/Nrf-2 antioxidant genes, reducing oxidative stress markers and preventing cell damage (Kumar et al., 2012).
Pancreatic Cancer Treatment Potential : Lucidone inhibits autophagy and multidrug resistance protein 1 (MDR1) in pancreatic cancer cells via the HMGB1/RAGE/PI3K/Akt signaling pathway, enhancing chemosensitivity (Chen et al., 2022).
Propiedades
IUPAC Name |
(3S,5R,7S,10S,13R,14R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQOQQOOZLPVEV-FBHWSAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidone A | |
CAS RN |
97653-92-4 | |
| Record name | Lucidone A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97653-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097653924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



